molecular formula C17H19N3O3S B4050977 methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4050977
M. Wt: 345.4 g/mol
InChI Key: MJYAMHKUKSDVAG-UHFFFAOYSA-N
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Description

Methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Reactions One area of research focuses on the synthesis and reactions of Biginelli compounds, including the production of thiazolo[3,2-a]pyrimidines. Kappe and Roschger (1989) investigated various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This work illustrates the versatility of these compounds in generating diverse heterocyclic structures, essential for pharmaceutical applications and material science (Kappe & Roschger, 1989).

Structural Modifications and Supramolecular Aggregation Research by Nagarajaiah and Begum (2014) on structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features. By modifying substituents at specific positions, they observed significant differences in intermolecular interaction patterns, which are critical for the development of new materials with tailored properties (Nagarajaiah & Begum, 2014).

Antimicrobial and Anti-Inflammatory Applications Another aspect of research explores the antimicrobial and anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives. Shastri and Post (2019) synthesized a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids with significant to moderate antibacterial and promising antifungal activity. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Shastri & Post, 2019). Similarly, Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) demonstrated moderate anti-inflammatory activity in some thiazolo[3,2-a]pyrimidine derivatives, suggesting their utility in designing new anti-inflammatory drugs (Tozkoparan et al., 1999).

Biocidal Properties and Biological Activity Youssef et al. (2011) investigated the biological activity of thiazolo[3,2-a]pyrimidines, revealing excellent biocidal properties against various bacteria and fungi. This study underscores the importance of structural diversity in enhancing the biological efficacy of these compounds (Youssef et al., 2011).

Anticancer Activity The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a structural similarity with thiazolo[3,2-a]pyrimidines, has been investigated by Abdellatif et al. (2014). Their work highlights the potential of these compounds in developing new anticancer therapies, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with certain proteins or enzymes in the body to exert its effects .

Properties

IUPAC Name

methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-14(16(22)23-4)15(20-13(21)9-24-17(20)18-10)11-5-7-12(8-6-11)19(2)3/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAMHKUKSDVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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